molecular formula C10H11N3O2 B3000157 1H-1,2,4-Triazole-5-methanol, 3-(4-methoxyphenyl)- CAS No. 1540288-83-2

1H-1,2,4-Triazole-5-methanol, 3-(4-methoxyphenyl)-

Cat. No. B3000157
CAS RN: 1540288-83-2
M. Wt: 205.217
InChI Key: ANUCZXRTOZIUNS-UHFFFAOYSA-N
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Description

1,2,4-Triazole is a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known to exhibit tautomerism . Compounds containing a triazole ring have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a subject of interest in medicinal chemistry. A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . Another study highlighted the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure can vary depending on the specific substituents attached to the triazole ring.


Chemical Reactions Analysis

1,2,4-Triazole derivatives are known to undergo various chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol, a mercapto-substituted 1,2,4-triazole, is known to form novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For instance, the molecular weight of 1H-1,2,4-Triazole is 69.0653 .

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary widely depending on their specific structure and the biological target they interact with. For instance, some 1,2,4-triazole derivatives have shown promising anticancer activity, potentially due to their ability to interact with various enzymes and receptors in cancer cells .

Future Directions

The future research directions in the field of 1,2,4-triazole derivatives are vast, given their wide range of biological activities. There is ongoing research into the development of more effective and potent 1,2,4-triazole-based drugs, with a focus on improving selectivity and reducing toxicity .

properties

IUPAC Name

[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-15-8-4-2-7(3-5-8)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUCZXRTOZIUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methanol

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